1,1-Dimethoxy-3-nitropropane
CAS No.: 72447-81-5
Cat. No.: VC3730215
Molecular Formula: C5H11NO4
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72447-81-5 |
---|---|
Molecular Formula | C5H11NO4 |
Molecular Weight | 149.15 g/mol |
IUPAC Name | 1,1-dimethoxy-3-nitropropane |
Standard InChI | InChI=1S/C5H11NO4/c1-9-5(10-2)3-4-6(7)8/h5H,3-4H2,1-2H3 |
Standard InChI Key | MOKDVDXMMSCFHC-UHFFFAOYSA-N |
SMILES | COC(CC[N+](=O)[O-])OC |
Canonical SMILES | COC(CC[N+](=O)[O-])OC |
Introduction
Chemical Identity and Structure
1,1-Dimethoxy-3-nitropropane is an aliphatic compound featuring a dimethoxy acetal group at position 1 and a nitro group at position 3 of a propane chain. This structure creates a molecule with interesting chemical properties and reactivity patterns.
Basic Information
The compound is identified by the CAS registry number 72447-81-5 and is also known by its synonym 3-nitropropionaldehyde dimethyl acetal . It has the empirical formula C5H11NO4 with a molecular weight of 149.15 g/mol . The structure can be represented by the SMILES notation COC(OC)CCN+[O-] and the InChI code InChI=1S/C5H11NO4/c1-9-5(10-2)3-4-6(7)8/h5H,3-4H2,1-2H3 .
Structural Features
The compound's structure consists of:
-
A central carbon atom bonded to two methoxy groups (acetal functionality)
-
A two-carbon chain connecting the acetal carbon to a nitro group
-
A nitro group at the terminal carbon
This arrangement results in a molecule with multiple functional sites that can participate in various chemical reactions.
Physical and Chemical Properties
1,1-Dimethoxy-3-nitropropane exhibits specific physical and chemical properties that influence its behavior in various applications and reactions.
Physical Properties
The compound has distinctive physical characteristics as detailed in Table 1:
Table 1: Physical Properties of 1,1-Dimethoxy-3-nitropropane
Property | Value | Reference |
---|---|---|
Boiling Point | 199°C | |
Density | 1.089 g/cm³ | |
Flash Point | 85°C | |
Recommended Storage Temperature | Below +30°C | |
Molecular Weight | 149.15 g/mol | |
Physical State | Liquid (inferred) | - |
Chemical Properties
The chemical reactivity of 1,1-Dimethoxy-3-nitropropane is primarily determined by its functional groups:
-
Acetal Group: The dimethoxy acetal functionality at position 1 can be hydrolyzed under acidic conditions to yield the corresponding aldehyde. This makes the compound useful as a protected form of 3-nitropropionaldehyde.
-
Nitro Group: The nitro group at position 3 can participate in various transformations, including reduction to an amine, Henry reactions, and other nitro group-specific chemistries.
-
Predicted pKa: The compound has a predicted pKa value of 8.47±0.58, indicating its potential acid-base behavior .
Spectroscopic Properties
Spectroscopic data provides valuable insights into the structural characteristics and identification of 1,1-Dimethoxy-3-nitropropane.
Mass Spectrometry Data
Mass spectrometry can identify the compound through various adduct forms, with predicted collision cross-section (CCS) values as shown in Table 2:
Table 2: Predicted Mass Spectrometry Data for 1,1-Dimethoxy-3-nitropropane
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 150.07608 | 128.2 |
[M+Na]⁺ | 172.05802 | 138.3 |
[M+NH₄]⁺ | 167.10262 | 135.3 |
[M+K]⁺ | 188.03196 | 137.0 |
[M-H]⁻ | 148.06152 | 128.0 |
[M+Na-2H]⁻ | 170.04347 | 131.1 |
[M]⁺ | 149.06825 | 129.2 |
[M]⁻ | 149.06935 | 129.2 |
These collision cross-section values provide important data for analytical identification of the compound using ion mobility mass spectrometry techniques .
Applications and Uses
Due to its structural features combining acetal and nitro functionalities, 1,1-Dimethoxy-3-nitropropane has potential applications in various fields.
Synthetic Organic Chemistry
The compound can serve as a valuable building block in organic synthesis due to:
-
Protected Aldehyde Functionality: The acetal group serves as a protected form of an aldehyde, which can be selectively deprotected when needed in multi-step syntheses.
-
Nitro Group Transformations: The nitro group can be converted to various nitrogen-containing functionalities, making the compound useful for introducing nitrogen into complex molecules.
Related Compounds and Comparative Analysis
Understanding 1,1-Dimethoxy-3-nitropropane in the context of related compounds provides insights into its chemical behavior and potential applications.
Structurally Related Compounds
Several compounds structurally related to 1,1-Dimethoxy-3-nitropropane are mentioned in the search results:
-
3-Nitropropanol: A related compound with a hydroxyl group instead of the dimethoxy acetal functionality .
-
2-Nitroethanol: A shorter chain analog with a terminal hydroxyl group .
-
1-Nitrohexane: A longer chain nitroalkane with simplified functionality .
-
2-Nitropropane: An isomeric nitroalkane with the nitro group at position 2 instead of 3 .
These related compounds may share certain chemical behaviors while differing in others, providing a framework for understanding the reactivity patterns of 1,1-Dimethoxy-3-nitropropane.
Current Research and Future Directions
Research involving 1,1-Dimethoxy-3-nitropropane and related compounds continues to evolve, with several potential areas for future investigation.
Synthetic Methodologies
The development of palladium-catalyzed reactions involving nitroalkanes suggests ongoing interest in the synthetic utility of compounds like 1,1-Dimethoxy-3-nitropropane . These methodologies may enable more efficient and selective transformations of the compound for various applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume